molecular formula C24H21N3O5S B4014907 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4014907
M. Wt: 463.5 g/mol
InChI Key: AIMNKVMKKRXZCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones involves several methods, including aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides by various condensing agents (Hunziker, Fischer, & Schmutz, 1967). These processes highlight the chemical flexibility and complexity in synthesizing the dibenzo[b,e][1,4]diazepin-1-one backbone, which is further modified to obtain specific derivatives like the compound .

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones has been extensively studied, providing insights into their conformation and potential interaction sites. Solid-state conformational parameters have been determined to understand the interactions of drugs of this class at the receptor site, revealing the importance of the dihedral angle between phenyl-ring mean planes and the conformation of the seven-membered ring (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, indicating a rich chemistry that can be exploited for further derivatization and functionalization of these molecules (Chechina et al., 2015). These reactions are essential for modifying the compound to enhance its pharmacological profile or to study its mechanism of action.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structures of specific derivatives provide a detailed view of the molecule's conformation in the solid state, offering insights into its stability, packing, and potential bioavailability (Gomaa, 2011).

Chemical Properties Analysis

The chemical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as reactivity, stability, and interaction with other chemical entities, are fundamental for their application in drug design and synthesis. Studies on the spectral properties and mass spectral fragmentation patterns provide insights into the functional groups' orientation and the molecule's overall stability (Arellano, Martínez, & Cortés, 1982).

properties

IUPAC Name

6-(4-hydroxy-3-methoxy-5-nitrophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-32-20-12-14(10-18(24(20)29)27(30)31)23-22-17(25-15-5-2-3-6-16(15)26-23)9-13(11-19(22)28)21-7-4-8-33-21/h2-8,10,12-13,23,25-26,29H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMNKVMKKRXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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